2-(4-Tert-butylcyclohexyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(4-tert-butylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C13H24O2/c1-9(12(14)15)10-5-7-11(8-6-10)13(2,3)4/h9-11H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
XJFWKCRAIXEQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-(4-Tert-butylcyclohexyl)propanoic Acid
The construction of this compound can be achieved through several reliable synthetic pathways. These routes primarily involve the formation of the propanoic acid chain attached to a pre-formed 4-tert-butylcyclohexyl core. Key strategies include classical carboxylation methods and carbon chain homologation.
Alkylation and Carboxylation Strategies for Propanoic Acid Formation
Two prominent methods for constructing the propanoic acid moiety on the cyclohexyl scaffold are the Malonic Ester Synthesis and the Arndt-Eistert Homologation.
Malonic Ester Synthesis: This is a classical and highly versatile method for preparing carboxylic acids. The synthesis begins with the alkylation of a malonic ester, such as diethyl malonate, with a suitable 4-tert-butylcyclohexyl halide (e.g., bromide or iodide). The key steps are:
Deprotonation: A base, typically sodium ethoxide, is used to remove an acidic α-hydrogen from diethyl malonate, forming a nucleophilic enolate. organicchemistrytutor.comwikipedia.org
Alkylation: The enolate undergoes a nucleophilic substitution (SN2) reaction with a 4-tert-butylcyclohexyl halide, attaching the cyclohexyl ring to the malonic ester. wikipedia.orglibretexts.org
Hydrolysis and Decarboxylation: The resulting dialkyl malonate is then subjected to acidic hydrolysis, which converts the ester groups into carboxylic acids, forming a substituted malonic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield the final this compound. organicchemistrytutor.comlibretexts.org
Arndt-Eistert Homologation: This sequence provides a method for one-carbon chain extension of a carboxylic acid. wikipedia.org To synthesize the target compound using this route, one would start with 4-tert-butylcyclohexanecarboxylic acid. The process involves:
Acid Chloride Formation: The starting carboxylic acid is converted to its corresponding acid chloride, often using thionyl chloride (SOCl₂). libretexts.org
Diazoketone Formation: The acid chloride reacts with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.orgorganic-chemistry.org Due to the toxic and explosive nature of diazomethane, safer alternatives like diazo(trimethylsilyl)methane are now often employed. libretexts.orgnrochemistry.com
Wolff Rearrangement: In the presence of a metal catalyst (commonly silver oxide, Ag₂O) and a nucleophile like water, the diazoketone undergoes a Wolff rearrangement to form a ketene (B1206846). libretexts.orgorganic-chemistry.org This ketene is then hydrated by water to produce the homologated carboxylic acid, this compound. libretexts.org
A related modern approach involves the coupling of a protected amino acid derivative with a functionalized cyclohexanone. For instance, a patent describes the coupling of a 2-tert-butyloxycarbonylamino-3-iodo-L-alanine methyl ester with a cyclohexenyl triflate intermediate, followed by reduction and hydrolysis to yield a similar propanoic acid structure. google.com
Stereocontrolled Synthesis Approaches to the Cyclohexyl Ring
The stereochemistry of the 4-tert-butylcyclohexyl ring, specifically the cis or trans relationship between the tert-butyl group and the propanoic acid substituent, is a critical aspect of the synthesis. This control is typically established during the synthesis of the 4-tert-butylcyclohexanol (B146172) precursor by the stereoselective reduction of 4-tert-butylcyclohexanone. The large tert-butyl group effectively "locks" the conformation of the ring, placing itself in the equatorial position to minimize steric strain. The stereochemical outcome of the reduction depends heavily on the choice of reducing agent and reaction conditions.
| Reducing Agent/Catalyst | Predominant Isomer | Notes |
| Lithium aluminum hydride (LiAlH₄) | trans-4-tert-butylcyclohexanol orgsyn.org | The hydride delivers to the axial face, leading to an equatorial hydroxyl group. |
| Iridium tetrachloride / Trimethyl phosphite | cis-4-tert-butylcyclohexanol orgsyn.org | Yields of over 95% of the cis isomer can be achieved. |
| L-Selectride | cis-4-tert-butylcyclohexanol mdpi.com | A sterically hindered reducing agent that favors axial alcohol formation. |
| Hydrogenation (Rh/C catalyst) | cis-4-tert-butylcyclohexanol mdpi.com | Can provide good stereoselectivity towards the cis isomer. |
Once the desired alcohol isomer is obtained, it can be converted to a leaving group (e.g., a tosylate or halide) for use in the Malonic Ester Synthesis. Alternatively, if using the Arndt-Eistert reaction, the stereochemistry of the starting 4-tert-butylcyclohexanecarboxylic acid is retained during the Wolff rearrangement. libretexts.org
Synthesis of Structurally Related Analogs and Derivatives
The core structure of this compound allows for extensive modification at several positions, leading to a wide range of analogs and derivatives.
Alpha-Substituted Propanoic Acid Derivatives
The Malonic Ester Synthesis is particularly well-suited for creating derivatives with substitution at the alpha-carbon (the carbon bearing the carboxyl group). After the initial alkylation with the 4-tert-butylcyclohexyl halide, the resulting mono-alkylated malonic ester still possesses one acidic α-hydrogen. This allows for a second, distinct alkylation step:
A second deprotonation is performed using a strong base. wikipedia.org
The resulting enolate is treated with a different alkyl halide (R-X). youtube.com
Subsequent hydrolysis and decarboxylation yield a disubstituted propanoic acid, with both the 4-tert-butylcyclohexyl group and the new 'R' group at the alpha position. wikipedia.orglibretexts.org
Functionalization and Modification of the Tert-butylcyclohexyl Moiety
Modifications can be made to the cyclohexyl ring itself, either before or after the attachment of the propanoic acid side chain. This involves introducing additional functional groups. For example, synthetic routes have been developed for precursors such as 4-tert-butyl-2-chlorocyclohexanone , which introduces a halogen onto the ring that can be used for further chemical transformations. prepchem.com Similarly, methods exist for synthesizing di-substituted analogs like 2,4-di-tert-butylcyclohexanone . prepchem.com A patent also details the synthesis of (S)-2-tert-butyloxycarbonylamino-3-(4,4-difluorocyclohexyl)propionic acid , demonstrating that the ring can be functionalized with fluorine atoms. google.com
Derivatization via Esterification and Amidation Reactions
The carboxylic acid functional group of this compound is a prime site for derivatization, most commonly through esterification and amidation.
Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. pressbooks.pub A particularly useful method for potentially sterically hindered substrates is the Arndt-Eistert synthesis itself; if the Wolff rearrangement is conducted in the presence of an alcohol instead of water, the corresponding ester is formed directly. organic-chemistry.orgyoutube.com
Amidation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. researchgate.net Similar to ester formation, using an amine to trap the ketene intermediate during the Arndt-Eistert reaction will yield an amide derivative. organic-chemistry.orgyoutube.com The direct conversion of esters to amides is also a viable strategy for creating derivatives. mdpi.com
Green Chemistry Principles in the Synthesis of this compound and Analogs
The application of green chemistry principles to the synthesis of this compound and its analogs is a critical area of research, driven by the need to develop more sustainable and environmentally benign pharmaceutical manufacturing processes. mdpi.comresearchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. jocpr.com The synthesis of structurally related compounds, such as the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), has served as a benchmark for the successful implementation of greener synthetic routes in the pharmaceutical industry. mdpi.comnih.govresearchgate.net
A cornerstone of green chemistry is the concept of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. jocpr.comrsc.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant amounts of waste. rsc.org For instance, the original Boots synthesis of ibuprofen involved six steps and had a low atom economy, meaning a large portion of the reactants ended up as by-products. mdpi.comresearchgate.net In contrast, the development of the Hoechst-Celanese (BHC) process for ibuprofen dramatically improved the atom economy by reducing the synthesis to three catalytic steps. nih.govrsc.org This streamlined approach not only minimized waste but also reduced energy consumption and capital expenditure. researchgate.netrsc.org
Another key principle is the use of catalysis over stoichiometric reagents. jocpr.com Catalytic processes are inherently more atom-economical and reduce the environmental burden associated with the disposal of large quantities of spent reagents. rsc.org In the context of synthesizing this compound analogs, catalytic hydrogenation and carbonylation are particularly relevant. For example, the hydrogenation of 4-tert-butylphenol (B1678320) can be achieved using rhodium catalysts in greener solvents like supercritical carbon dioxide to produce 4-tert-butylcyclohexanol, a potential precursor. iau.ir Furthermore, palladium-catalyzed carbonylation reactions offer a direct route to introduce the carboxylic acid moiety, a key structural feature of this class of compounds. google.commdpi.comyoutube.com These catalytic methods often operate under milder conditions and with higher selectivity compared to traditional stoichiometric approaches. mdpi.commdpi.com
Biocatalysis , the use of enzymes to perform chemical transformations, represents a powerful tool in green synthesis. mdpi.com Enzymes operate under mild conditions, are biodegradable, and often exhibit high chemo-, regio-, and stereoselectivity, which can eliminate the need for protecting groups and reduce the formation of unwanted isomers. youtube.com For analogs of this compound, lipases have shown significant potential. For instance, Candida antarctica lipase (B570770) B (CalB) and Rhizomucor miehei lipase have been successfully used for the enantioselective esterification of ibuprofen with polyalcohols, demonstrating the feasibility of creating prodrugs with improved properties through enzymatic methods. mdpi.comresearchgate.net Similarly, porcine pancreas lipase (PPL) has been employed for the esterification of ibuprofen with sorbitol in biphasic systems. nih.govresearchgate.net Lipases, such as those from Pseudomonas species, have also been utilized for the kinetic resolution of related cycloalkanol derivatives, a crucial step for obtaining enantiomerically pure compounds. nih.gov
The choice of safer solvents is another critical aspect of green synthesis. jocpr.com Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives, such as water, supercritical fluids, and deep eutectic solvents (DESs), is ongoing. mdpi.com For example, the synthesis of an intermediate for a related heterocyclic compound was achieved in a deep eutectic solvent, offering a more environmentally friendly and cost-effective route. Biocatalytic reactions, in particular, are often compatible with aqueous media or can be performed in solvent-free systems, further enhancing their green credentials. jocpr.comrsc.org
The table below summarizes key research findings in the application of green chemistry principles to the synthesis of analogs of this compound, highlighting the move towards more sustainable methodologies.
Table 1: Application of Green Chemistry Principles in the Synthesis of Analogs
| Principle | Application Example | Catalyst/Enzyme | Substrate/Reactant | Product | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Atom Economy / Reduced Steps | Streamlined 3-step synthesis of Ibuprofen | Multiple catalysts | Isobutylbenzene, Acetic Anhydride, CO, H₂ | Ibuprofen | Reduced waste and energy consumption compared to the 6-step Boots process. | nih.govresearchgate.netrsc.org |
| Catalysis | Palladium-catalyzed carbonylation | Palladium-phosphine complexes | 1-(4-isobutylphenyl)ethanol | Ibuprofen | Efficient synthesis in a two-phase system. | mdpi.com |
| Catalysis | Rhodium-catalyzed hydrogenation | Rhodium on charcoal | 4-tert-butylphenol | cis-4-tert-butylcyclohexanol | High stereoselectivity in supercritical CO₂. | iau.ir |
| Biocatalysis (Esterification) | Enantioselective esterification | Candida antarctica lipase B (CalB) | (S)-Ibuprofen, Glycerol | Ibuprofen-glycerol ester | High conversion (83% ± 5%) in a solventless system. | mdpi.comresearchgate.net |
| Biocatalysis (Esterification) | Esterification for hydrophilization | Porcine Pancreas Lipase (PPL) | Ibuprofen, Sorbitol | IBU-sorbitol ester | Effective production in a hexane (B92381)/water biphasic system. | nih.govresearchgate.net |
| Biocatalysis (Kinetic Resolution) | Lipase-catalyzed kinetic resolution | Pseudomonas sp. lipases | (±)-trans- and cis-2-Azidocycloalkanols | Enantiomerically pure azidocycloalkanols and their acetates | High enantioselectivity, enabling preparation of pure aminocycloalkanols. | nih.gov |
| Safer Solvents | Synthesis in Deep Eutectic Solvent (DES) | - | 2-Phenylethylamine derivatives | Intermediates for pyrazino[2,1-a]isoquinoline | Improved yield and cost-effectiveness in a green solvent. | |
The data clearly indicates a significant trend towards the adoption of greener synthetic strategies. The shift from stoichiometric to catalytic processes, and increasingly to biocatalytic ones, offers substantial improvements in efficiency and environmental impact. The principles of green chemistry not only provide a framework for developing more sustainable manufacturing processes for existing compounds but also drive innovation in the discovery and development of new chemical entities with improved safety and environmental profiles.
Stereochemical Investigations and Chiral Resolution of 2 4 Tert Butylcyclohexyl Propanoic Acid
Enantiomeric and Diastereomeric Considerations of the Compound
2-(4-Tert-butylcyclohexyl)propanoic acid possesses two main sources of stereoisomerism. The first arises from the substitution pattern on the cyclohexane (B81311) ring, leading to cis and trans diastereomers. In the cis isomer, the propanoic acid group and the tert-butyl group are on the same side of the ring, while in the trans isomer, they are on opposite sides.
The second source of chirality is the carbon atom in the propanoic acid side chain to which the carboxyl group is attached (C2). This carbon is a stereocenter, meaning it can exist in two different spatial arrangements, designated as (R) and (S) enantiomers.
Consequently, this compound can exist as a total of four stereoisomers:
(cis)-(R)-2-(4-tert-butylcyclohexyl)propanoic acid
(cis)-(S)-2-(4-tert-butylcyclohexyl)propanoic acid
(trans)-(R)-2-(4-tert-butylcyclohexyl)propanoic acid
(trans)-(S)-2-(4-tert-butylcyclohexyl)propanoic acid
The cis isomers are diastereomers of the trans isomers. Within each pair of diastereomers, there exists a pair of enantiomers (R and S). These stereoisomers exhibit different physical and biological properties, necessitating their separation for individual study.
Classical and Modern Chiral Resolution Techniques for Racemic Mixtures
The separation of the enantiomers of this compound from a racemic mixture is a crucial step in its stereochemical investigation. Various techniques, ranging from classical methods to modern chromatographic and enzymatic strategies, have been employed for this purpose.
A traditional and effective method for resolving racemic carboxylic acids like this compound is through the formation of diastereomeric salts. This process involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
For instance, a chiral amine, such as (R)-(+)-α-phenylethylamine, can be used as a resolving agent. The reaction of racemic this compound with this chiral amine yields two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base]. Due to their differing solubilities in a given solvent, one diastereomer will crystallize out of the solution preferentially. After separation of the crystals, the individual enantiomers of the acid can be recovered by treatment with a strong acid to break the salt. The success of this method hinges on the careful selection of the resolving agent and the crystallization solvent. rsc.org
Table 1: Example of Diastereomeric Salt Formation
| Racemic Mixture | Chiral Resolving Agent | Diastereomeric Salts Formed | Separation Method |
|---|
Chiral column chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte, leading to different retention times and thus, separation. phenomenex.combgb-analytik.com
For the separation of this compound, various types of CSPs can be employed. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective. researchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. nih.gov The choice of mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal resolution. nih.gov
Table 2: Chiral HPLC Conditions for Propanoic Acid Analogs
| Chiral Stationary Phase | Mobile Phase Composition | Detection | Application |
|---|---|---|---|
| α1-acid glycoprotein (B1211001) (Enantiopac) | Phosphate buffer | UV Spectrophotometry | Direct resolution of acidic compounds nih.gov |
| N-(3,5-dinitrobenzoyl)(R)-(-)phenylglycine | Not specified | UV Spectrophotometry | Separation of amide derivatives nih.gov |
Enzymatic kinetic resolution offers a highly selective and environmentally benign approach to separating enantiomers. wikipedia.org This technique utilizes enzymes, most commonly lipases, which catalyze a reaction with one enantiomer of a racemic mixture at a much faster rate than the other. nih.govnih.gov
In the case of this compound, its racemic ester can be subjected to hydrolysis catalyzed by a lipase (B570770). The enzyme will selectively hydrolyze one enantiomer of the ester, for example, the (R)-ester, to the corresponding (R)-acid, leaving the unreacted (S)-ester behind. The resulting mixture of the (R)-acid and (S)-ester can then be easily separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). amazonaws.com
Table 3: Principles of Enzymatic Kinetic Resolution
| Substrate | Enzyme | Reaction Type | Products |
|---|
Determination of Absolute and Relative Stereochemistry of Enantiomers
Once the stereoisomers of this compound are separated, determining their exact three-dimensional structure is essential. This involves establishing both the relative and absolute stereochemistry. ucalgary.ca
The relative stereochemistry refers to the spatial relationship between the substituents on the cyclohexane ring, i.e., whether they are cis or trans. This can often be determined using nuclear magnetic resonance (NMR) spectroscopy, by analyzing coupling constants and nuclear Overhauser effects (NOE).
The absolute stereochemistry defines the (R) or (S) configuration at the chiral center in the propanoic acid side chain. ucalgary.ca Several methods can be employed for this purpose:
X-ray Crystallography: This is the most definitive method for determining absolute configuration. It involves forming a crystalline derivative of a single enantiomer, often as a salt with a chiral molecule of known absolute stereochemistry, and analyzing its crystal structure. usm.eduresearchgate.net
Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with theoretical spectra calculated for the (R) and (S) enantiomers, the absolute configuration can be assigned. nih.gov
Chemical Correlation: The absolute configuration can also be determined by chemically converting the enantiomer of unknown configuration into a compound whose absolute configuration is already known, through a series of reactions with known stereochemical outcomes. ucalgary.ca
The combination of these analytical techniques provides a complete picture of the stereochemical identity of each isomer of this compound.
Advanced Analytical Characterization Techniques for Structural Elucidation
Spectroscopic Methods for Comprehensive Structure Confirmation
Spectroscopy is fundamental to molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal details about their electronic structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution. For 2-(4-tert-butylcyclohexyl)propanoic acid, ¹H and ¹³C NMR are crucial for confirming the carbon skeleton and, importantly, for analyzing the complex conformational and configurational isomers.
The tert-butyl group is a large, sterically demanding substituent that strongly influences the conformational equilibrium of the cyclohexane (B81311) ring. It predominantly locks the ring into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. This has significant consequences for the chemical shifts and coupling constants of the cyclohexane ring protons.
In the case of this compound, two diastereomers exist: cis and trans. These isomers are distinguished by the relative orientation of the propanoic acid group and the tert-butyl group.
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl and methine protons of the propanoic acid side chain, the protons of the cyclohexane ring, and the highly shielded singlet for the tert-butyl group. The coupling constants (J-values) between the proton at C2 and the adjacent protons on the cyclohexane ring (C1 and C3) are particularly diagnostic. These values, analyzed with the help of Karplus-type equations, can determine whether the propanoic acid substituent is in an axial or equatorial position, thereby confirming the cis or trans configuration. nih.gov Low-temperature NMR studies on similar molecules like cis-1,4-di-tert-butylcyclohexane have successfully been used to observe distinct signals for different conformations, such as chair and twist-boat forms. nih.govresearchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon environments. The locked conformation of the cyclohexane ring results in distinct chemical shifts for all ring carbons. The chemical shift of the carbon bearing the propanoic acid group (C2) and the carbons of the side chain would also be indicative of the stereochemistry. Computational methods are often used alongside experimental data to predict and assign chemical shifts for different isomers. nih.gov
Table 1: Expected ¹H NMR Data Interpretation for this compound Isomers
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Key Diagnostic Information |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | Presence of carboxylic acid functional group. |
| Methine (-CH-COOH) | 2.0 - 2.5 | Quartet or Doublet of Quartets | Coupling to methyl and cyclohexane protons reveals local environment. |
| Cyclohexane Ring (-CH-) | 1.0 - 2.2 | Complex Multiplets | Chemical shifts and coupling constants are diagnostic of cis/trans isomerism. |
| Propanoic Methyl (-CH₃) | ~1.2 | Doublet | Confirms the propanoic acid side chain structure. |
| tert-Butyl (-(CH₃)₃) | ~0.8 - 1.0 | Singlet | Characteristic signal confirming the presence of the tert-butyl group. |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound and for gaining structural information through analysis of its fragmentation patterns.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This allows for the calculation of the exact molecular formula, distinguishing it from other compounds with the same nominal mass. For C₁₃H₂₄O₂, the expected monoisotopic mass would be precisely determined, confirming the elemental composition.
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The resulting fragmentation pattern is a fingerprint that can be used for identification and structural elucidation. For this compound, characteristic fragmentation pathways would be expected:
Loss of the carboxyl group: A prominent peak corresponding to the loss of COOH (45 Da) is a common feature for carboxylic acids. docbrown.info
Cleavage of the propanoic acid side chain: Fragmentation can occur at the bond between the cyclohexane ring and the propanoic acid group.
Fragmentation of the tert-butyl group: Loss of a methyl radical (15 Da) or the entire tert-butyl group (57 Da) from the molecular ion or other fragments is characteristic.
Ring Fragmentation: The cyclohexane ring can undergo various cleavages, leading to a complex series of fragment ions in the lower mass region.
The analysis of these fragments helps to piece together the molecular structure. chim.lu Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information. nih.govnih.gov
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 212 | [M]⁺ | Molecular Ion |
| 197 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 167 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 155 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of a carboxylic acid and an alkyl framework. docbrown.info
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. docbrown.infolibretexts.org
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) arise from the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring and alkyl side chains. pressbooks.pub
C=O Stretch: A very strong and sharp absorption band between 1725-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid. docbrown.infolibretexts.org
C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending vibrations are expected in the fingerprint region, typically around 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively. libretexts.org
The combination of these characteristic bands provides conclusive evidence for the presence of the carboxylic acid functional group within a saturated hydrocarbon structure. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |
| 2960 - 2850 | C-H Stretch | Alkane | Strong |
| 1725 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| 1440 - 1395 | O-H Bend | Carboxylic Acid | Medium |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Medium |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A single crystal analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the preferred conformation in the crystal lattice.
Chromatographic Purity and Isomeric Ratio Determinations (e.g., GC, HPLC)
Chromatographic techniques are essential for assessing the purity of a chemical sample and for separating and quantifying isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a well-suited technique for analyzing carboxylic acids. Using an appropriate column (e.g., C18) and a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, a sharp peak for the compound can be obtained. cnrs.fr This method can be validated to quantify the purity of a sample by comparing the area of the main peak to the area of any impurity peaks. pensoft.netresearchgate.net Furthermore, with careful method development, HPLC can be used to separate the cis and trans diastereomers of this compound, allowing for the determination of the isomeric ratio in a mixture.
Gas Chromatography (GC): For GC analysis, the carboxylic acid must first be converted to a more volatile ester derivative (e.g., a methyl or silyl (B83357) ester) to prevent peak tailing and improve chromatographic performance. A capillary column with a suitable stationary phase can then effectively separate the derivatized cis and trans isomers based on differences in their boiling points and interactions with the stationary phase. The relative peak areas in the chromatogram correspond directly to the isomeric ratio. GC is also an excellent tool for detecting and quantifying any volatile impurities.
Structure Activity Relationship Sar Studies of 2 4 Tert Butylcyclohexyl Propanoic Acid Derivatives
Elucidating the Influence of Cyclohexane (B81311) Ring Conformation on Molecular Recognition
The conformation of the cyclohexane ring is paramount in determining the spatial orientation of the pharmacologically active propanoic acid group. The presence of the sterically demanding tert-butyl group effectively "locks" the cyclohexane ring into a specific conformation to minimize steric strain. This substituent overwhelmingly prefers an equatorial position, which dictates the conformation of the entire ring and, consequently, the relative orientation of the propanoic acid side chain. fiveable.me
The relationship between the tert-butyl and the propanoic acid groups (cis or trans) determines the dominant conformation and the accessibility of the side chain for biological interactions.
Trans Isomer : In the trans configuration, to avoid high-energy diaxial interactions, the cyclohexane ring adopts a stable chair conformation where both the large tert-butyl group and the propanoic acid substituent occupy equatorial positions. wikipedia.org This places the propanoic acid side chain extending out from the "equator" of the ring, making it highly accessible for interaction with a receptor or enzyme binding site.
Cis Isomer : The cis configuration presents a more complex conformational landscape. A standard chair conformation would force one of the bulky substituents into a high-energy axial position. fiveable.mewikipedia.org In the case of cis-1,4-di-tert-butylcyclohexane, studies have shown that the molecule eschews the chair form in favor of a twist-boat conformation to relieve this severe steric strain. nih.govupenn.edu This is because the twist-boat form allows both large groups to occupy pseudo-equatorial positions, which is energetically more favorable than the 1,3-diaxial interactions in the chair form. upenn.edu For cis-2-(4-tert-butylcyclohexyl)propanoic acid, this means the propanoic acid group is presented in a significantly different spatial orientation compared to the trans isomer, which can drastically alter its ability to fit into a specific binding pocket.
The stability and geometry of these conformations directly impact molecular recognition. A biological target designed to bind the extended, equatorial propanoic acid of the trans isomer may exhibit little to no affinity for the conformationally distinct cis isomer.
Table 1: Conformational Profile of 2-(4-Tert-butylcyclohexyl)propanoic Acid Isomers This table provides an illustrative summary based on established principles of cyclohexane conformational analysis.
| Isomer | Predicted Stable Conformation | Propanoic Acid Group Orientation | Implication for Molecular Recognition |
|---|---|---|---|
| Trans | Chair | Equatorial | Side chain is extended and sterically accessible. |
| Cis | Twist-Boat | Pseudo-Equatorial | Different spatial vector and geometry compared to the trans isomer, potentially leading to reduced or different biological activity. |
Impact of Alpha-Substituents on the Propanoic Acid Moiety on Biological Interactions
The propanoic acid moiety contains an alpha-carbon (Cα), which is the carbon atom adjacent to the carboxyl group. Introducing substituents at this position can significantly modulate biological activity through several mechanisms. Research on other propionic acid derivatives has shown that alpha-substitution is a key strategy for refining potency and selectivity. nih.gov
Steric Hindrance : Adding alkyl groups (e.g., methyl, ethyl) at the alpha-position introduces steric bulk near the crucial carboxylic acid headgroup. This can either enhance binding, by promoting a specific rotamer that fits optimally into a binding site, or decrease binding, by sterically clashing with the receptor. The size of the substituent is critical; a methyl group may be tolerated or even beneficial, while a larger ethyl or isopropyl group could prevent binding altogether.
Hydrophobic Interactions : An alpha-alkyl group can also introduce a new hydrophobic contact point, which may interact favorably with a nonpolar region within the biological target, thereby increasing binding affinity.
Chirality : Unless the substituent is identical to the other group on the alpha-carbon, its introduction creates a new chiral center. As discussed in the next section, this leads to the formation of enantiomers that can have vastly different biological activities.
Table 2: Illustrative Impact of Alpha-Substituents on Hypothetical Biological Activity This table illustrates potential trends in biological activity based on the principles of steric and hydrophobic effects.
| Alpha-Substituent (R) | Potential Effect | Hypothetical IC₅₀ (nM) |
|---|---|---|
| -H (Hydrogen) | Baseline structure, minimal steric hindrance. | 50 |
| -CH₃ (Methyl) | Adds minimal steric bulk; may orient the molecule favorably or create a new hydrophobic interaction. Can lead to a significant change in activity. | 15 |
| -CH₂CH₃ (Ethyl) | Increased steric bulk; may begin to introduce negative steric clashes with the binding site. | 120 |
Stereospecificity in Molecular Recognition and Differential Biological Responses
The alpha-carbon of the propanoic acid side chain in this compound is a stereocenter. This gives rise to two non-superimposable mirror images, or enantiomers: the (R)-enantiomer and the (S)-enantiomer. Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with each enantiomer of a chiral molecule. nih.gov
This principle of stereospecificity is fundamental to pharmacology and SAR. One enantiomer (the eutomer) may be responsible for the majority of the desired biological activity, while the other (the distomer) may be significantly less active, inactive, or even contribute to different, sometimes undesirable, effects. nih.gov The differential activity arises because the precise three-dimensional arrangement of the three key binding groups—the carboxylate, the hydrogen on the alpha-carbon, and the cyclohexyl ring—can only be correctly accommodated by the chiral binding site in one of the enantiomeric forms. Molecular modeling studies on other chiral compounds have confirmed that even slight changes in stereochemistry can lead to distorted and high-energy binding poses for the less active isomer. nih.gov
Therefore, evaluating the biological activity of the individual (R) and (S) enantiomers, as well as the racemic mixture (a 1:1 mix of both), is essential to fully understand the SAR profile.
Table 3: Illustrative Comparison of Biological Response for Enantiomers This table demonstrates the principle of stereospecificity in biological systems.
| Form of the Compound | Description | Expected Relative Biological Activity |
|---|---|---|
| (R)-enantiomer | One of the pure stereoisomers. | Potentially high (e.g., 100%) |
| (S)-enantiomer | The mirror image of the (R)-enantiomer. | Potentially low or negligible (e.g., <5%) |
| Racemic Mixture | 1:1 mixture of (R) and (S) enantiomers. | Approximately 50% of the pure eutomer's activity, as half the mixture is the less active distomer. |
Electronic and Steric Effects of Substituents on Activity Profiles
Steric Effects : The most dominant steric feature is the large tert-butyl group. Its primary role is to anchor the molecule within a potentially large, hydrophobic pocket of the target protein. ub.edu Its bulk also serves to lock the cyclohexane ring conformation, as discussed previously, which is a crucial indirect steric effect that presents the rest of the molecule in a rigid and predictable manner.
Electronic Effects : The primary electronic feature is the carboxylic acid group of the propanoic acid moiety. At physiological pH, this group is typically deprotonated to form a carboxylate anion (-COO⁻). This negative charge is critical for forming strong ionic bonds (salt bridges) with positively charged amino acid residues (like arginine or lysine) in a receptor. The oxygen atoms are also potent hydrogen bond acceptors. nih.gov Esterification of the carboxylic acid often leads to a complete loss of activity, confirming the importance of this acidic group. nih.gov
Hydrophobicity : The entire carbocyclic framework (cyclohexane and tert-butyl group) is highly lipophilic (hydrophobic). This property is crucial for crossing cell membranes and for binding to hydrophobic pockets on the target protein.
The interplay of these effects defines the molecule's pharmacophore—the essential three-dimensional arrangement of steric and electronic features necessary for biological activity.
Table 4: Summary of Steric and Electronic Contributions to Activity
| Molecular Fragment | Primary Contribution | Role in Biological Interaction |
|---|---|---|
| tert-Butyl Group | Steric Bulk / Hydrophobicity | Anchors the molecule in a hydrophobic pocket; locks the ring conformation. |
| Cyclohexane Ring | Steric Scaffold / Hydrophobicity | Provides the rigid framework that correctly orients the other functional groups. |
| Propanoic Acid Moiety | Electronic (Ionic/H-Bonding) | Forms critical ionic and/or hydrogen bonds with the target protein. The carboxylate is often essential for activity. |
Mechanistic Biological Investigations Non Human Systems
Molecular Interactions with Enzymes and Receptors (In Vitro and Model Organism Studies)
Enzyme Inhibition Mechanisms (e.g., Urease, Cathepsin A)
Enzyme inhibition is a critical area of study in pharmacology and biochemistry. Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity can be detrimental in both agricultural and medical contexts, leading to nitrogen loss from fertilizers and contributing to the pathogenesis of infections by organisms like Helicobacter pylori. The inhibition of urease is, therefore, a significant therapeutic and economic goal. Inhibitors of urease can act through various mechanisms, including blocking the active site or interacting with the nickel ions essential for catalysis.
Cathepsin A is a serine carboxypeptidase that plays a role in lysosomal protein degradation. Its dysfunction is associated with metabolic disorders. Investigating the potential inhibitory effects of compounds on Cathepsin A can provide insights into their therapeutic potential for related diseases.
Ligand-Receptor Binding and Allosteric Modulation in Model Systems (e.g., S1PR5, TRPV1)
Sphingosine-1-phosphate receptor 5 (S1PR5) is a G protein-coupled receptor predominantly expressed in the nervous and immune systems. It is involved in regulating the trafficking of immune cells and has been implicated in neurodegenerative disorders. Ligands for S1PR5 can act as agonists, antagonists, or inverse agonists, each producing a distinct physiological response. The binding pocket of S1PR5 accommodates lipid-like molecules, featuring both polar and hydrophobic regions to interact with the ligand's headgroup and tail, respectively.
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel known for its role in detecting noxious stimuli, including heat and capsaicin, the active component in chili peppers. Modulation of TRPV1 activity is a key strategy in pain management. Ligands can bind to the vanilloid binding site within the channel, inducing a conformational change that leads to channel opening or desensitization.
Biotransformation Pathways and Metabolite Profiling in Non-Human Models (e.g., Cytochrome P450 interactions, Glucuronidation)
Biotransformation is the process by which the body metabolically alters foreign substances (xenobiotics), primarily in the liver. This process typically occurs in two phases. Phase I reactions, often mediated by the cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups on the parent compound. These reactions include oxidation, reduction, and hydrolysis.
Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion. A common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which attaches glucuronic acid to the substrate. Understanding the biotransformation of a compound is crucial for determining its metabolic fate and potential for drug-drug interactions.
Biochemical Pathway Modulation (Non-Human and General Metabolic Context)
Influence on Microbial Metabolic Pathways of Propionate Production
Propionic acid, or propionate, is a short-chain fatty acid produced by microbial fermentation in environments such as the gut. It is a valuable commercial chemical with applications in the food, cosmetic, and pharmaceutical industries. Microorganisms produce propionate through several metabolic routes, including fermentative, biosynthetic, and amino acid catabolic pathways. The Wood-Werkman cycle is a particularly efficient fermentation pathway used by propionibacteria. Investigating how a compound might influence these microbial pathways could have implications for gut health and industrial fermentation processes.
Investigation of General Metabolic Transformations in Model Organisms
In mammals, propionate metabolism primarily occurs in the mitochondria. Propionyl-CoA, derived from the breakdown of odd-chain fatty acids and certain amino acids, is converted to succinyl-CoA, an intermediate of the citric acid cycle. This conversion involves a series of enzymatic steps, including carboxylation and isomerization. Disruptions in this pathway can lead to metabolic disorders. Studying the general metabolic transformations of a compound in model organisms provides a broader understanding of its physiological effects and potential toxicities.
Absence of Specific Research Data on the Antimicrobial Mechanisms of 2-(4-Tert-butylcyclohexyl)propanoic Acid
Consequently, detailed research findings, including data tables on its antimicrobial efficacy against various pathogens, its effects on microbial cellular structures, or its interference with microbial metabolic pathways, are not available in the public domain. The scientific community has yet to publish research that would elucidate the specific mechanistic pathways of antimicrobial action for this compound.
Therefore, the "" section, specifically subsection "6.3. Antimicrobial Activity Mechanisms (In Vitro Studies)," cannot be populated with the requested detailed information and data tables due to the absence of primary research on this specific compound.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of a molecule. DFT methods calculate the electron density of a system to determine its energy and other properties. For 2-(4-tert-butylcyclohexyl)propanoic acid, DFT could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the molecule's shape and steric profile.
Calculate Spectroscopic Properties: Predict spectroscopic data such as NMR chemical shifts and vibrational frequencies (IR and Raman). These theoretical predictions can aid in the interpretation of experimental spectra.
Determine Electronic Properties: Calculate properties like orbital energies (HOMO and LUMO), which are key to understanding the molecule's reactivity, and electrostatic potential maps, which indicate regions susceptible to electrophilic or nucleophilic attack.
While specific DFT studies on this compound are not prominently available in the reviewed literature, the methodology has been extensively applied to similar propanoic acid derivatives. biointerfaceresearch.comresearchgate.netmdpi.comresearchgate.netnih.gov These studies demonstrate the utility of DFT in correlating theoretical data with experimental findings for structural and spectroscopic analysis. biointerfaceresearch.com
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Example Value/Method | Purpose |
| Functional | B3LYP | A hybrid functional balancing accuracy and computational cost for geometry optimization and electronic properties. |
| Basis Set | 6-311++G(d,p) | Provides a flexible description of the electron distribution, including polarization and diffuse functions important for anions and hydrogen bonding. |
| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent (e.g., water, ethanol) on the molecule's properties. |
| Calculation Type | Geometry Optimization, Frequency Analysis, NMR | To find the minimum energy structure, confirm it is a true minimum, and predict NMR spectra. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into conformational flexibility and the dynamics of ligand-target interactions. For this compound, MD simulations could reveal:
Conformational Preferences: The bulky tert-butyl group and the flexible propanoic acid side chain can adopt various conformations. MD simulations can explore the conformational landscape, identifying the most populated and energetically favorable states of the cis and trans isomers of the cyclohexyl ring.
Solvent Effects: Simulate how the molecule behaves in a biological environment, such as a water or lipid bilayer, which is crucial for understanding its bioavailability and transport properties.
Binding Dynamics: If a biological target is known, MD simulations can model the process of the ligand binding to the receptor, revealing the stability of the interaction and the key movements involved.
Molecular Docking and Scoring in Receptor Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies would involve:
Binding Pose Prediction: Placing the molecule into the binding site of a target protein (e.g., an enzyme or receptor) in various possible orientations and conformations.
Binding Affinity Estimation: Using a scoring function to estimate the binding free energy for each pose, which helps in ranking potential candidates and predicting their potency. The score typically accounts for forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions.
Interaction Analysis: Identifying the specific amino acid residues in the receptor that interact with the ligand, providing a rationale for its binding and a basis for further optimization.
Although specific docking studies for this compound are not detailed in the available literature, the approach is standard for analogous compounds to predict their interaction with biological targets. nih.gov
Table 2: Example of a Hypothetical Molecular Docking Result for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | -7.9 | His323, Tyr473, Ser289 | Hydrogen Bond, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized compounds. A hypothetical QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. The process would include:
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from quantum chemistry), and topological indices (describing molecular shape and branching).
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.com
Once validated, the model could predict the activity of this compound based on its calculated descriptors. QSAR studies are powerful for guiding the design of more potent analogs. nih.govresearchgate.net
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Enantiopure 2-(4-Tert-butylcyclohexyl)propanoic Acid
The presence of a chiral center at the C2 position of the propanoic acid chain means that controlling the stereochemistry is paramount for any functional studies. Future research will likely focus on moving beyond racemic mixtures to develop efficient and scalable methods for producing the individual enantiomers, (R)- and (S)-2-(4-tert-butylcyclohexyl)propanoic acid.
Two primary strategies are envisioned for accessing the enantiopure forms of this compound: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to create the desired enantiomer directly.
Chiral Auxiliaries: A well-established method involves the temporary attachment of a chiral auxiliary to a precursor molecule to direct a subsequent stereoselective reaction. For instance, an achiral cyclohexylacetyl halide could be coupled to a chiral oxazolidinone, such as an Evans' auxiliary. researchgate.netnih.gov Subsequent alkylation at the alpha-position would proceed with high diastereoselectivity, and final cleavage of the auxiliary would yield the desired enantiopure propanoic acid.
Catalytic Asymmetric Synthesis: Modern synthetic chemistry offers powerful catalytic methods. Research could explore transition-metal-catalyzed asymmetric hydrogenation of a corresponding α,β-unsaturated precursor or an electrocatalytic decarboxylative cross-coupling reaction, which has emerged as a novel strategy for creating C-C bonds. researchgate.netresearchgate.net These methods can offer high enantioselectivity with low catalyst loadings.
Chiral Resolution: This strategy involves separating the enantiomers from a pre-made racemic mixture. wikipedia.org
Diastereomeric Crystallization: This classical technique involves reacting the racemic acid with a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine or brucine). This forms two diastereomeric salts with different physical properties, such as solubility, allowing one to be selectively crystallized and isolated. wikipedia.org The chiral resolving agent is then removed to give the enantiopure acid.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govwikipedia.org Columns based on selectors like α1-acid glycoprotein (B1211001) or Pirkle-type phases have proven effective for resolving other chiral propanoic acids and could be adapted for this compound. nih.gov
A comparative overview of these potential methodologies is presented in Table 1.
| Method | Principle | Potential Advantages | Potential Challenges |
| Chiral Auxiliary | Covalent bonding of a chiral molecule to guide a stereoselective reaction. researchgate.net | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral agent. |
| Catalytic Asynthesis | Use of a substoichiometric amount of a chiral catalyst to favor one enantiomer's formation. researchgate.net | High efficiency (low catalyst loading), atom economy. | Catalyst development and optimization may be required; potential for metal contamination. |
| Diastereomeric Salt Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. wikipedia.org | Well-established, can be scaled up, no complex catalysts needed. | Success is unpredictable and depends on crystallization properties; at least 50% of the material is discarded per resolution (unless racemized and recycled). |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govwikipedia.org | High purity achievable, applicable to a wide range of compounds, direct separation. | Can be expensive for large-scale preparations, requires specialized equipment. |
Advanced Mechanistic Studies of Biological Interactions in Complex Non-Human Systems
To understand the potential biological role of this compound, it is essential to move beyond simple screening and conduct advanced mechanistic studies. Future research should aim to identify its molecular targets and elucidate its mechanism of action in relevant non-human biological systems, such as cell cultures, tissues, or model organisms.
A primary goal would be target deconvolution —the identification of specific proteins or other macromolecules that the compound binds to. This could be achieved through:
Affinity-Based Proteomics: The compound could be immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix could then be used to "pull down" binding partners from a cell or tissue lysate, which are subsequently identified by mass spectrometry.
Activity-Based Protein Profiling (ABPP): If the compound is found to have enzymatic inhibitory activity, ABPP could be used with specialized probes to identify the target enzyme class directly within a complex proteome.
Once a putative target is identified, biophysical techniques would be employed to validate the interaction and determine its quantitative parameters. Methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide precise data on binding affinity (KD), kinetics (kon/koff), and thermodynamic drivers of the interaction.
Finally, to understand the compound's effect in a more integrated biological context, studies in model organisms like Caenorhabditis elegans or zebrafish (Danio rerio) could be initiated. These organisms allow for the observation of phenotypic changes in a whole living system, providing clues about the biological pathways being modulated by the compound.
Integration of Computational and Experimental Approaches for Rational Design and Optimization
Future research will benefit immensely from a synergistic approach that combines computational modeling with experimental validation to rationally design and optimize derivatives of this compound. This iterative cycle of design, synthesis, and testing can accelerate the discovery of analogs with improved properties.
Computational Modeling:
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested for a specific biological activity, QSAR studies can be performed. nih.govnih.gov These studies build mathematical models that correlate the chemical structures of the compounds with their observed activities. nih.gov Descriptors such as steric bulk, hydrophobicity, and electronic properties of different substituents on the cyclohexyl or propanoic acid moieties would be used to predict the activity of new, unsynthesized compounds, thereby guiding the next round of synthesis. nih.gov
Molecular Docking: If a three-dimensional structure of a biological target is known or can be modeled, molecular docking simulations can predict how the compound and its analogs might bind. nih.govnih.gov This provides valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex, allowing for the rational design of modifications to enhance binding affinity and selectivity. nih.gov
Experimental Validation: The predictions from computational models must be validated through empirical testing. Newly designed compounds would be synthesized and subjected to the same biological and biophysical assays as the parent compound. This experimental data is then fed back into the computational models to refine and improve their predictive power, creating a powerful discovery engine. A hypothetical workflow for such an integrated approach is outlined in Table 2.
| Step | Action | Technique/Method | Purpose |
| 1. Initial Screening | Synthesize and test a diverse library of analogs. | In vitro binding or functional assays. | Generate initial dataset for model building. |
| 2. Model Building | Develop a computational model based on initial data. | QSAR analysis or molecular docking. nih.govnih.gov | Identify key structural features correlated with activity and predict new, more potent structures. |
| 3. Rational Design | Design a second-generation library of compounds based on model predictions. | Computational chemistry software. | Focus synthetic efforts on compounds with a higher probability of success. |
| 4. Synthesis & Testing | Synthesize and test the second-generation library. | Organic synthesis, in vitro assays. | Validate or invalidate the computational model's predictions. |
| 5. Model Refinement | Incorporate new data into the model to improve its accuracy. | Iterative QSAR/Docking analysis. | Create a more robust and predictive model for future design cycles. |
Exploration of this compound as a Scaffold for Chemical Probe Development
The structure of this compound makes it an attractive starting point, or "scaffold," for the development of chemical probes. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in living systems. nih.govdrugdiscoverytrends.com The development of probes from this scaffold could open up new avenues for biological discovery.
The key features of the scaffold that make it suitable for this purpose are:
A Defined Core: The tert-butylcyclohexyl group provides a rigid, lipophilic core that can be systematically modified.
A Functional Handle: The carboxylic acid group is an ideal chemical handle for modification. It can be readily converted into an amide, ester, or other functional group to attach linkers and reporter tags.
Future research could focus on converting the scaffold into functional probes through several modifications, as detailed in Table 3.
Reporter Probes: By attaching a reporter group, such as a fluorophore (for imaging) or biotin (B1667282) (for affinity purification), the probe can be used to visualize the location of its target within a cell or to isolate the target protein from a complex mixture. mdpi.com
Photo-affinity Probes: Incorporation of a photoreactive group (e.g., a diazirine or benzophenone) would create a probe that, upon exposure to UV light, covalently crosslinks to its binding partner. This is a powerful method for unambiguously identifying the direct targets of a compound.
The development of a library of probes based on this chiral scaffold could provide valuable tools for chemical biology, enabling the study of biological processes with high precision. researchgate.net
| Probe Type | Modification to Scaffold | Attached Group Example | Primary Application |
| Fluorescent Imaging Probe | Amide coupling at the carboxylic acid via a linker. | Fluorescein, Rhodamine, or other fluorophore. | Visualizing the subcellular localization of the target protein via microscopy. researchgate.net |
| Affinity Pulldown Probe | Amide coupling at the carboxylic acid via a linker. | Biotin. | Isolating the target protein and its binding partners from cell lysates for identification by mass spectrometry. |
| Photo-affinity Labeling Probe | Incorporation of a photoreactive group onto the scaffold. | Diazirine or Benzophenone. | Covalently and irreversibly labeling the target protein upon UV irradiation for definitive target identification. |
| Target Occupancy Probe | Attachment of a tag that can be competed off by an untagged ligand. | Clickable handle (e.g., alkyne or azide). | Quantifying how much of a target is engaged by a drug in situ. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Tert-butylcyclohexyl)propanoic acid, and how can retrosynthetic analysis optimize pathway design?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance Pistachio, Reaxys models) can predict feasible routes by breaking the molecule into synthons. For example, coupling a tert-butyl-substituted cyclohexane precursor with a propanoic acid moiety via Friedel-Crafts alkylation or ester hydrolysis could be viable. Reaction databases and computational models help identify intermediates and catalysts .
- Key Considerations : Prioritize routes with high atom economy and minimal side products. Validate intermediates using NMR and IR spectroscopy to confirm regioselectivity and functional group integrity .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Methodological Answer :
- Structural Analysis : Use - and -NMR to confirm the tert-butyl group’s position on the cyclohexane ring and the propanoic acid linkage. Compare experimental spectra with simulated data from computational tools (e.g., NIST Chemistry WebBook) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. Monitor for decarboxylation or tert-butyl group cleavage under heating .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate acidic components using sodium bicarbonate to deprotonate the carboxylic acid.
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal yield.
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to resolve stereoisomers or byproducts .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are optimal?
- Methodological Answer : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and polar organic mobile phases (e.g., methanol with 0.1% formic acid). Monitor enantiomer ratios using circular dichroism (CD) spectroscopy. Computational docking studies may predict enantiomer-column interactions .
- Data Interpretation : Compare retention times with racemic standards and calculate enantiomeric excess (ee) via peak area integration .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Screen against cyclooxygenase (COX-1/COX-2) using fluorometric assays to assess anti-inflammatory potential.
- Cellular Uptake : Use fluorescently tagged derivatives and confocal microscopy to study membrane permeability in HEK293 or Caco-2 cell lines.
- Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa) to identify structure-activity relationships (SARs) .
Q. How does the tert-butyl substituent influence the compound’s environmental persistence and degradation pathways?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS. The tert-butyl group may slow hydrolysis due to steric hindrance.
- Biodegradation : Use soil microcosms or activated sludge to assess microbial breakdown. Monitor tert-butyl oxidation to CO using -labeling .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
